molecular formula C8H12N4O2 B13059192 Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate

Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13059192
M. Wt: 196.21 g/mol
InChI Key: JJQYDNONNNIWRN-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a methyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a base, followed by esterification to yield the desired methyl ester . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

methyl 6-methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C8H12N4O2/c1-5-3-9-7-6(8(13)14-2)10-11-12(7)4-5/h5,9H,3-4H2,1-2H3

InChI Key

JJQYDNONNNIWRN-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(N=NN2C1)C(=O)OC

Origin of Product

United States

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